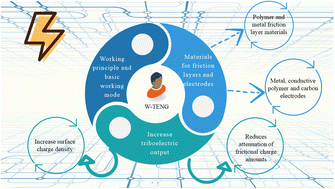Material selection and performance optimization strategies for a wearable friction nanogenerator (W-TENG)
Journal of Materials Chemistry A Pub Date: 2023-10-25 DOI: 10.1039/D3TA04710E
Abstract
With developments in science and technology, wearable electronic products are increasingly used in daily lives. The growing demand for energy highly necessitates developing new energy sources. As a modification of traditional friction nanogenerators (TENGs), wearable friction nanogenerators (W-TENGs) can convert mechanical energy from human movements into electricity. The working principle and primary working mode of the W-TENG are elucidated in this paper. The triboelectric materials commonly used for W-TENGs are selected based on the type of friction materials to achieve a better triboelectric output. To improve the triboelectric output, some optimization suggestions for triboelectric materials are put forward: increasing the surface charge density and reducing the decline in triboelectric charge to enhance the output performance of the W-TENG fundamentally. Finally, the prospects and challenges of the W-TENG are analyzed, and it is hoped that this review can promote the development of the W-TENG and provide clean and sustainable energy solutions for wearable bioelectronic systems.


Recommended Literature
- [1] Front cover
- [2] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [3] Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions†
- [4] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [5] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [6] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [7] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†
- [8] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [9] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
- [10] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 182823-26-3
-
CAS no.: 131159-39-2









